![molecular formula C12H14BrNO2S B2413415 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-78-8](/img/structure/B2413415.png)
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone
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Description
Scientific Research Applications
Synthesis and Pharmacological Applications
A series of 3-heteroarylthioquinoline derivatives, including a compound similar to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, was synthesized for antituberculosis and cytotoxicity studies. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, with some derivatives displaying no toxic effects against mouse fibroblast cell line NIH 3T3 (Selvam Chitra et al., 2011).
Chemical Synthesis Techniques
2-Biphenyl-4-yl-1-morpholin-4-ethanethione, a compound structurally related to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, was synthesized using morpholine, sulfur, and 1-biphenyl-4-yl-ethanone as starting materials under microwave irradiation (Zhang Lin-han, 2010).
Photophysics and Molecular Modeling
A study investigated the photophysics of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, a molecule similar to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone. The research focused on absorption spectroscopy, phosphorescence, time-resolved absorption spectroscopy, and molecular modeling calculations to describe the excited state properties (F. Morlet‐Savary et al., 2008).
Antibacterial Activity
A study on novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, related to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, showed antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking was used to understand the binding interaction of these compounds with bacterial proteins (A. B. S. Khumar et al., 2018).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINPHOXRIYUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone |
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